

# Diazoxide Choline Clinical Trials: A Comparative Analysis for Prader-Willi Syndrome

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Diazoxide choline

Cat. No.: B8422379

[Get Quote](#)

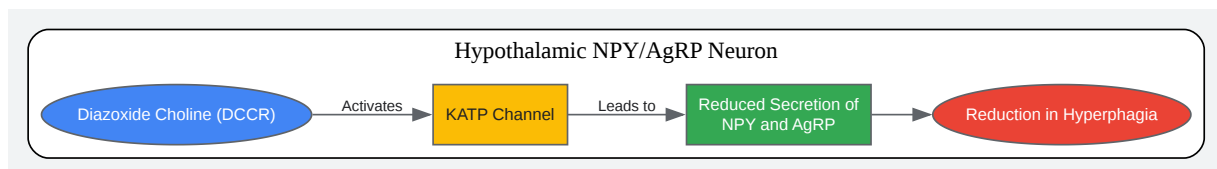
An in-depth comparison of clinical trial outcomes for **Diazoxide Choline** Controlled-Release (DCCR) tablets in the treatment of Prader-Willi Syndrome (PWS), a rare and complex genetic disorder characterized by hyperphagia, an insatiable hunger. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the available clinical data, experimental protocols, and the underlying mechanism of action of this investigational therapy.

## Executive Summary

**Diazoxide choline**, a novel controlled-release formulation of diazoxide, has been the subject of extensive clinical investigation for its potential to address the hallmark symptom of PWS—hyperphagia. Clinical trials, including a pivotal Phase 3 study (DESTINY PWS, C601) and its open-label extension (C602), have explored the efficacy and safety of DCCR in patients with PWS. While the Phase 3 trial did not meet its primary endpoint for the overall population, statistically significant improvements in hyperphagia were observed in a prespecified subgroup of patients with severe hyperphagia.<sup>[1][2][3]</sup> Furthermore, significant positive changes were noted in key secondary endpoints, including reductions in body fat mass and improvements in the Clinical Global Impression of Improvement (CGI-I) score. Long-term data from the open-label extension study suggest sustained and clinically meaningful reductions in hyperphagia and improvements in other disease-related aspects.<sup>[4]</sup>

## Mechanism of Action

**Diazoxide choline** acts as a potent activator of ATP-sensitive potassium (KATP) channels.[5] [6] In the context of PWS, its therapeutic effect is believed to stem from its ability to cross the blood-brain barrier and modulate neuronal activity in the hypothalamus, a key region for appetite regulation.[7] By activating KATP channels in neuropeptide Y (NPY) and agouti-related protein (AgRP) neurons, DCCR is thought to reduce the secretion of these potent appetite-stimulating neuropeptides, thereby mitigating hyperphagia.[7][8]



[Click to download full resolution via product page](#)

Mechanism of Action of **Diazoxide Choline** in PWS.

## Cross-Study Comparison of Clinical Trial Outcomes

The following tables summarize the key quantitative data from the major clinical trials of **Diazoxide choline** in PWS.

### Table 1: Phase 3 Clinical Trial (DESTINY PWS - C601) - Primary and Key Secondary Endpoints

Outcome Measure	DCCR Group	Placebo Group	p-value	Citation
Primary Endpoint: Change in Hyperphagia (HQ-CT Score)				
Overall Population	-5.94	-4.27	0.1983	<a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[9]</a>
Subgroup with Severe Hyperphagia (HQ-CT > 22)	-9.67	-4.26	0.012	<a href="#">[3]</a> <a href="#">[7]</a> <a href="#">[9]</a>
Key Secondary Endpoints				
Clinical Global Impression of Improvement (CGI-I)	-	-	0.029	<a href="#">[7]</a> <a href="#">[9]</a>
Reduction in Body Fat Mass (kg)	-0.80	+0.25	0.023	<a href="#">[7]</a>

HQ-CT: Hyperphagia Questionnaire for Clinical Trials. A decrease in score indicates improvement. CGI-I: Clinical Global Impression of Improvement. Assessed by the investigator.

## Table 2: Open-Label Extension Study (C602) - Long-Term Hyperphagia Improvement

Timepoint	Mean Change from Baseline in HQ-CT Score	Citation
3 Months (Placebo crossover from C601)	Similar to DCCR group at 3 months in C601	<a href="#">[3]</a>
6 Months (DCCR subjects from C601)	-11.7 (-48% reduction)	
Up to 3 Years	Sustained and clinically meaningful improvements	<a href="#">[4]</a>

**Table 3: Phase 2 Clinical Trial - Key Efficacy Outcomes**

Outcome Measure	Result	p-value	Citation
Reduction in Hyperphagia (after 10 weeks)	Statistically significant	0.006	<a href="#">[10]</a>
Reduction in Aggressive Behaviors	57.1% reduction in subjects displaying aggression	0.01	<a href="#">[10]</a>
Reduction in Fat Mass	-1.58 kg	0.02	<a href="#">[10]</a>
Increase in Lean Body Mass	+2.26 kg	0.003	<a href="#">[10]</a>

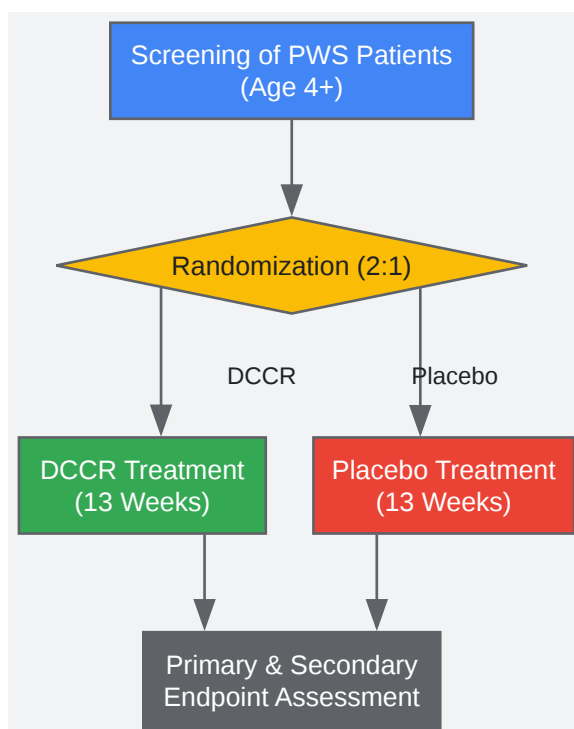
## Experimental Protocols

A standardized approach was generally followed for the pivotal clinical trials of DCCR in PWS.

### DESTINY PWS (C601) - Phase 3 Trial

- Study Design: A 13-week, randomized, double-blind, placebo-controlled study.[\[9\]](#)[\[11\]](#)
- Patient Population: 127 participants with genetically confirmed PWS, aged 4 years and older. [\[3\]](#)[\[9\]](#)[\[11\]](#)

- Intervention: Once-daily oral administration of **Diazoxide Choline** Controlled-Release (DCCR) tablets or placebo.[3][12]
- Primary Outcome Measure: Change from baseline in the total score of the Hyperphagia Questionnaire for Clinical Trials (HQ-CT).[3][11]
- Key Secondary Outcome Measures: Clinical Global Impression of Improvement (CGI-I) as assessed by the investigator, and change in body fat mass measured by DXA scan.[11]



[Click to download full resolution via product page](#)

Workflow of the DESTINY PWS (C601) Phase 3 Trial.

## C602 - Open-Label Extension Study

- Study Design: An open-label, safety extension study for patients who completed the C601 trial.
- Patient Population: 115 subjects who completed the C601 study.
- Intervention: All participants received DCCR treatment.[2]

- Objective: To evaluate the long-term safety and efficacy of DCCR.

## Safety and Tolerability

Across the clinical trials, DCCR was generally well-tolerated.[9][11] The most common treatment-emergent adverse events were mild to moderate in severity.[10] In the Phase 3 trial, 83.3% of participants in the DCCR group experienced a treatment-emergent adverse event compared to 73.8% in the placebo group; this difference was not statistically significant.[9][11]

## Conclusion

The clinical trial program for **Diazoxide choline** in Prader-Willi Syndrome has provided valuable insights into its potential as a therapeutic agent for managing hyperphagia and other challenging aspects of the disorder. While the primary endpoint was not met in the overall population of the pivotal Phase 3 study, the significant improvements observed in patients with severe hyperphagia and in key secondary endpoints are promising.[3][7][9] Furthermore, the long-term data from the open-label extension study suggest durable and clinically meaningful benefits.[4] These findings underscore the importance of further investigation and highlight the potential of DCCR to address a significant unmet medical need in the PWS community.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Soleno Therapeutics Announces Top-line Results from Phase III Trial of DCCR for Treatment of Prader-Willi Syndrome - Prader-Willi Syndrome Association | USA [pwsausa.org]
- 2. fpwr.org [fpwr.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Long-term Efficacy Results of Diazoxide Choline Extended-Release (DCCR) Tablets in Participants with Prader-Willi Syndrome from the Completed C601 (DESTINY PWS) and C602 Open Label Extension (OLE) Studies | ESPE2024 | 62nd Annual ESPE (ESPE 2024) | ESPE Abstracts [abstracts.eurospe.org]

- 5. What is Diazoxide Choline used for? [synapse.patsnap.com]
- 6. A randomized pilot efficacy and safety trial of diazoxide choline controlled-release in patients with Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diazoxide Choline Extended-Release Tablet in People With Prader-Willi Syndrome: A Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medcentral.com [medcentral.com]
- 9. Diazoxide Choline Extended-Release Tablet in People With Prader-Willi Syndrome: A Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomized pilot efficacy and safety trial of diazoxide choline controlled-release in patients with Prader-Willi syndrome | PLOS One [journals.plos.org]
- 11. academic.oup.com [academic.oup.com]
- 12. fpwr.org [fpwr.org]
- To cite this document: BenchChem. [Diazoxide Choline Clinical Trials: A Comparative Analysis for Prader-Willi Syndrome]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8422379#cross-study-comparison-of-diazoxide-choline-clinical-trial-outcomes]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)